3-(Bromomethyl)-2,3-dimethyloxolane
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Overview
Description
3-(Bromomethyl)-2,3-dimethyloxolane is an organic compound that belongs to the class of oxolanes It is characterized by a five-membered ring containing an oxygen atom and a bromomethyl group attached to the ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-2,3-dimethyloxolane typically involves the bromination of 2,3-dimethyloxolane. One common method is the reaction of 2,3-dimethyloxolane with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. This reaction leads to the formation of the bromomethyl derivative.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
3-(Bromomethyl)-2,3-dimethyloxolane can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding oxolane derivatives with different functional groups.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Nucleophilic Substitution: Products include azido, thiocyano, and methoxy derivatives of oxolane.
Oxidation: Products include oxolane derivatives with hydroxyl, carbonyl, or carboxyl groups.
Reduction: The major product is 2,3-dimethyloxolane.
Scientific Research Applications
3-(Bromomethyl)-2,3-dimethyloxolane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the modification of biomolecules for studying biological processes.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(Bromomethyl)-2,3-dimethyloxolane involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive and can undergo substitution reactions, leading to the formation of various derivatives. These reactions are facilitated by the electron-withdrawing nature of the bromine atom, which makes the carbon atom more susceptible to nucleophilic attack.
Comparison with Similar Compounds
Similar Compounds
2-Bromomethyl-1,3-dioxolane: Similar in structure but contains a dioxolane ring instead of an oxolane ring.
Methyl 3-(Bromomethyl)but-3-enoate: Contains a bromomethyl group but has a different ring structure and functional groups.
Uniqueness
3-(Bromomethyl)-2,3-dimethyloxolane is unique due to its specific ring structure and the presence of both methyl and bromomethyl groups. This combination of functional groups provides distinct reactivity and makes it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C7H13BrO |
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Molecular Weight |
193.08 g/mol |
IUPAC Name |
3-(bromomethyl)-2,3-dimethyloxolane |
InChI |
InChI=1S/C7H13BrO/c1-6-7(2,5-8)3-4-9-6/h6H,3-5H2,1-2H3 |
InChI Key |
UMUNUJWRNZWEDY-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(CCO1)(C)CBr |
Origin of Product |
United States |
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